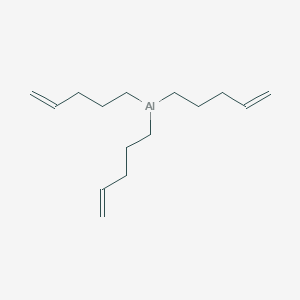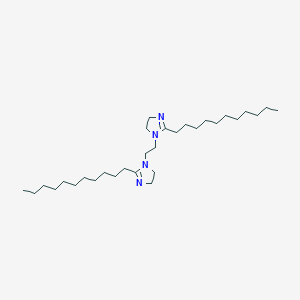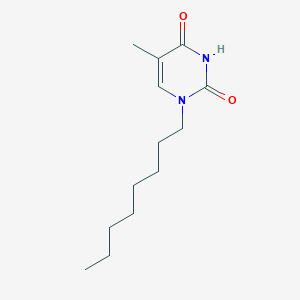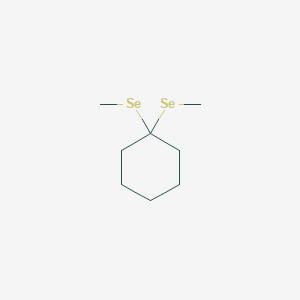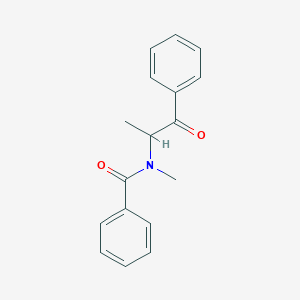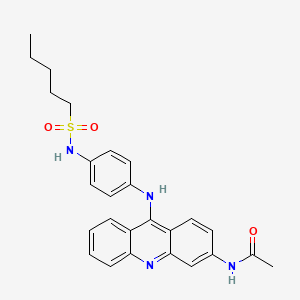
Pentanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a sulfonamide group, which is commonly found in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps, starting with the preparation of the acridine derivative. One common method involves the reaction of 9-aminoacridine with acetic anhydride to form 9-acetamidoacridine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to introduce the sulfonamide group. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
化学反応の分析
Types of Reactions
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of the acridine moiety.
Medicine: Investigated for its potential use in cancer therapy as it can intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs, and induces double-stranded breaks .
類似化合物との比較
Similar Compounds
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]pentane-1-sulfonamide: Similar structure but with a methoxy group instead of an acetamido group.
N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide: Similar structure with variations in the sulfonamide and acridine moieties.
Uniqueness
Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acridine and sulfonamide groups allows for a wide range of applications and interactions with biological molecules.
特性
CAS番号 |
53222-03-0 |
|---|---|
分子式 |
C26H28N4O3S |
分子量 |
476.6 g/mol |
IUPAC名 |
N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C26H28N4O3S/c1-3-4-7-16-34(32,33)30-20-12-10-19(11-13-20)28-26-22-8-5-6-9-24(22)29-25-17-21(27-18(2)31)14-15-23(25)26/h5-6,8-15,17,30H,3-4,7,16H2,1-2H3,(H,27,31)(H,28,29) |
InChIキー |
ARJMVZJVCUBKTH-UHFFFAOYSA-N |
正規SMILES |
CCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
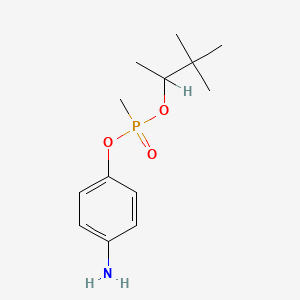
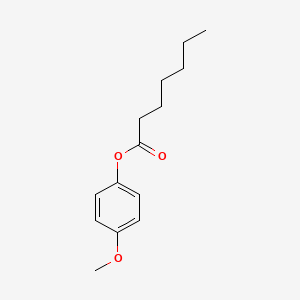



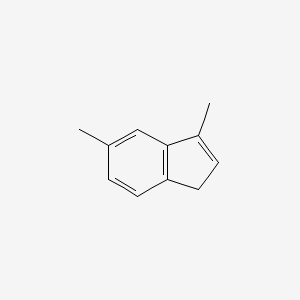
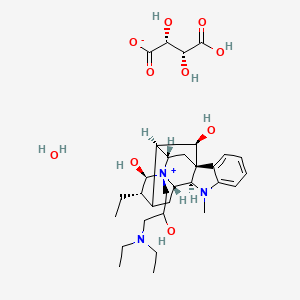
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)
